molecular formula C11H10F2O B13512812 3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one

3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one

Cat. No.: B13512812
M. Wt: 196.19 g/mol
InChI Key: CKDWIRYYTPGSON-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 2,6-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C11H10F2O/c1-11(5-7(14)6-11)10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3

InChI Key

CKDWIRYYTPGSON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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